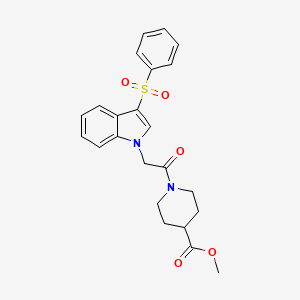

methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of piperidine, which is an organic compound with the molecular formula (CH2)5NH . Piperidine is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various methods. For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals and alkaloids . It also contains a phenylsulfonyl group and an indole group, both of which are common in many biologically active compounds.科学的研究の応用

Sulfenylation in Organic Synthesis

Methylsulfenylation of 1-substituted pyrroles and indoles, including compounds with a structure similar to methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate, has been studied. Such reactions are crucial in the synthesis of substituted pyrroles and indoles, demonstrating applications in organic synthesis and potential pharmaceutical relevance (Gilow et al., 1991).

Synthesis of Piperidines and Related Compounds

The compound has relevance in the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines. These processes are significant for developing pharmacologically active compounds, demonstrating its utility in medicinal chemistry (Back & Nakajima, 2000).

Pharmacological Studies

Research has been conducted on related (4-piperidin-1-yl)-phenyl sulfonamides, exploring their activity on human beta(3)-adrenergic receptors. This indicates potential pharmacological applications, particularly in designing receptor-targeted drugs (Hu et al., 2001).

Influence of Solvents in Chemical Reactions

Studies on the influence of solvents on regioselectivity in chemical reactions involving similar compounds highlight the compound's relevance in understanding chemical reaction mechanisms (Bänziger, Klein & Rihs, 2002).

Synthesis and Molecular Docking

Research involving the synthesis and molecular docking of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, including similar structures, contributes to drug discovery and development, particularly in the context of enzyme inhibition (Khalid, Rehman & Abbasi, 2014).

Growth Hormone Secretagogue Analysis

Compound 1, related to the target compound, is a growth hormone secretagogue, and its analysis contributes to the understanding of novel drugs and their metabolic pathways (Qin, 2002).

Enantioseparation in Pharmaceutical Analysis

The compound's structure is relevant in the context of enantioseparation in pharmaceutical analysis, which is vital for assessing the purity and quality of pharmaceuticals (Zhou et al., 2010).

作用機序

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Similar compounds are known to be metabolized by non-specific esterases, a group of enzymes found in blood and tissues throughout the body .

Result of Action

Similar compounds have been known to have various biological and pharmaceutical activities .

特性

IUPAC Name |

methyl 1-[2-[3-(benzenesulfonyl)indol-1-yl]acetyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S/c1-30-23(27)17-11-13-24(14-12-17)22(26)16-25-15-21(19-9-5-6-10-20(19)25)31(28,29)18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSGKNSUMINEJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2926538.png)

![methyl 3-{[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2926549.png)

![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2926551.png)